molecular formula C19H28ClNO B3997185 2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride

2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride

Cat. No.: B3997185
M. Wt: 321.9 g/mol
InChI Key: VFYUKHLZLXYSFW-UHFFFAOYSA-N
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Description

2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. The adamantane structure is often used in medicinal chemistry due to its ability to enhance the lipophilicity and stability of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the functionalization process.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, halogenation, and subsequent functionalization to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like borane-tetrahydrofuran (BH3·THF), and halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacologically active compound.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with lipid membranes, increasing its bioavailability and stability. The phenol group can participate in hydrogen bonding and other interactions with biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride is unique due to its specific combination of the adamantane moiety and phenol group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO.ClH/c21-18-4-2-1-3-17(18)13-20-6-5-19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-4,14-16,20-21H,5-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYUKHLZLXYSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNCC4=CC=CC=C4O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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